5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole
Description
Properties
IUPAC Name |
methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRMYPNMBXVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352168 | |
| Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-13-1 | |
| Record name | Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition-Based Approaches
The [3+2] cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. For example, copper(I)-catalyzed reactions enable regioselective formation of 3,5-disubstituted isoxazoles, as demonstrated by Hansen et al.. Adapting this method, the 5-isoxazolyl group could be introduced via cycloaddition of a pre-functionalized nitrile oxide with a methyl-bearing alkyne. Subsequent esterification at the 4-position would yield the methoxycarbonyl group.
Sequential Functionalization of Preformed Isoxazoles
An alternative route involves synthesizing a mono-substituted isoxazole scaffold followed by iterative functionalization. The patent CN107721941B outlines a three-step method for 3-amino-5-methylisoxazole using acetonitrile, ethyl acetate, and p-toluenesulfonyl hydrazide. Modifying this approach, the amino group could be replaced with a methoxycarbonyl moiety via diazotization and hydrolysis, while the 5-position is further elaborated through cross-coupling to introduce the second isoxazole ring.
Stepwise Synthetic Routes
Route 1: Dual Cycloaddition Strategy
-
Synthesis of 3-Methyl-4-Methoxycarbonyl Isoxazole
-
Begin with the cycloaddition of acetyl acetonitrile (prepared via NaH-mediated condensation of ethyl acetate and acetonitrile) with a nitrile oxide generated in situ from hydroxamoyl chloride.
-
Introduce the methoxycarbonyl group via esterification of a carboxylic acid intermediate using methanol and thionyl chloride.
-
-
Introduction of the 5-Isoxazolyl Substituent
Example Procedure :
Route 2: Cross-Coupling of Preformed Rings
-
Independent Synthesis of Isoxazole Components
-
Ullmann-Type Coupling
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 120 | 45 |
| CuO | Toluene | 110 | 52 |
| CuBr | Dioxane | 130 | 63 |
Critical Analysis of Methodologies
Regioselectivity Challenges
Cycloaddition reactions often produce regioisomers. For instance, the reaction of asymmetrical alkynes with nitrile oxides can yield 3,5- or 4,5-disubstituted isoxazoles. Employing bulky directing groups or polar solvents (e.g., DMF) enhances selectivity for the 3,5-product.
Solvent and Catalyst Selection
Toxic solvents like chloroform (used in CN107721941B) remain prevalent but conflict with green chemistry principles. Substitutes such as 2-methyltetrahydrofuran or biorenewable deep eutectic solvents (e.g., choline chloride-urea) improve sustainability without compromising yield.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Research has indicated that derivatives of isoxazoles, including 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, exhibit notable biological activities:
- Anti-inflammatory Properties : Studies have shown that isoxazole derivatives can possess anti-inflammatory effects, making them potential candidates for therapeutic applications in treating inflammatory diseases.
- Enzyme Interaction : The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. In vitro studies often utilize enzyme assays to assess the activity of these compounds.
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse:
- Drug Development : The compound has been evaluated for its drug-likeness and pharmacokinetic properties, indicating suitability as a drug candidate. Predictions regarding lipophilicity and solubility suggest favorable characteristics for oral bioavailability.
- Immunomodulatory Effects : Related compounds have demonstrated immunotropic effects, influencing lymphocyte proliferation and cytokine production in experimental models. This suggests potential applications in immunotherapy .
Case Studies
Several studies highlight the relevance of this compound in specific therapeutic contexts:
- Cancer Therapy : Research involving isoxazole derivatives has shown promise against various cancer types by inhibiting key kinases such as FLT3. For instance, one study reported that modifications to the isoxazole structure enhanced inhibitory activity against FLT3 with IC50 values indicating potent effects .
- Neuroprotection : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate
- Structure : The phenyl group at position 3 replaces the 5-isoxazolyl group in the target compound.
- Properties : The phenyl substituent enhances π-π stacking interactions, increasing melting points (e.g., 166–168°C for similar compounds) compared to aliphatic substituents .
- Reactivity : The methoxycarbonyl group at position 4 is electron-withdrawing, directing electrophilic substitutions to position 5 of the isoxazole ring .
5-Methyl-3-(5-Methyl-3-Isoxazolyl)-1H-Pyrazole-4-Carboxylic Acid
- Structure : A pyrazole ring replaces the primary isoxazole, altering the heterocyclic system’s electronic profile.
Ethyl 5-(2-Benzyloxycarbonylaminoethyl)-3-Methylisoxazole-4-Carboxylate
Physical and Spectral Properties
Table 1: Comparative Data for Isoxazole Derivatives
*Note: Data for the target compound inferred from analogs.
Biological Activity
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, target pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10N2O3
- CAS Number : 175277-13-1
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound is believed to influence multiple signaling pathways involved in cell proliferation and apoptosis.
Target Pathways
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at specific phases, particularly G2/M, thereby inhibiting cancer cell proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 86 - 755 | Induces apoptosis and cell cycle arrest |
| U87 (Glioblastoma) | 53.85 | Apoptosis induction |
| A375 (Melanoma) | 3.6 - 0.76 | Cell cycle arrest |
These results demonstrate a significant cytotoxic effect, particularly against melanoma and glioblastoma cells, indicating potential therapeutic applications in oncology.
Case Studies
- Study on HL-60 Cell Line : In a study evaluating various isoxazole derivatives, this compound exhibited notable cytotoxicity against HL-60 cells, with IC50 values ranging from 86 to 755 μM. The mechanism involved both apoptosis and modulation of cell cycle proteins .
- U87 Cell Line Research : Another research effort focused on the U87 glioblastoma cell line revealed that this compound could significantly reduce cell viability by inducing apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted oximes with β-ketoesters under solvent-free conditions. For example, benzaldehyde oxime reacts with ethyl acetoacetate in the presence of anhydrous ZnCl₂ at 60°C to form isoxazole intermediates . Optimization involves adjusting stoichiometry (e.g., 1:2 oxime:ester ratio), catalyst loading (0.1 mmol ZnCl₂), and reaction time (monitored by TLC). Post-synthesis, alkaline hydrolysis (5% NaOH, 4 hours) followed by acidification yields the carboxylic acid derivative .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (XRD) is essential for determining bond lengths, torsion angles (e.g., C1-C6-C7-N8 = -54.4°), and supramolecular interactions (e.g., O–H···O hydrogen bonds) . Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxycarbonyl at C4) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 328.1787 for C₁₉H₂₄N₂O₃) .
- IR spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. What are the solubility and physicochemical properties of this compound, and how can they impact experimental design?
- Methodology : Solubility in aqueous/organic solvents (e.g., 1.4E-3 g/L in water at 25°C) can be predicted using software like ACD/Labs . Experimentally, the shake-flask method with HPLC quantification is recommended. Low solubility may necessitate derivatization (e.g., ester-to-acid conversion) or co-solvent systems (DMSO:PBS) for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxycarbonyl with amides) and assess bioactivity .
- In vitro assays : Test binding affinity to targets like glutamate receptors (e.g., α4β2-nAChR via radioligand displacement assays) .
- Computational docking : Use AutoDock Vina to predict binding poses with receptor models (e.g., PDB: 2QC1) .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antiviral vs. antifungal)?
- Methodology :
- Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from varying ATP levels in kinase inhibition assays .
Q. What strategies ensure compound stability during long-term storage and experimental workflows?
- Methodology :
- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the methoxycarbonyl group .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC stability-indicating methods .
Q. How can computational models predict its metabolic fate or toxicity profile?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate parameters like hepatic CYP450 metabolism and hERG inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using Schrödinger’s MetaSite .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
